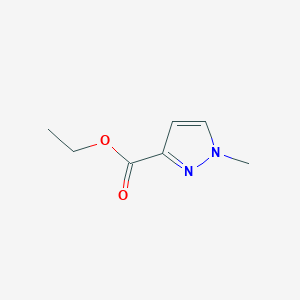

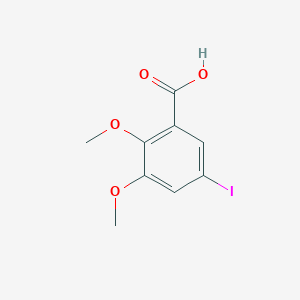

ethyl 1-methyl-1H-pyrazole-3-carboxylate

説明

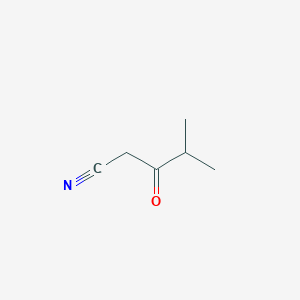

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 3-position and a methyl group at the 1-position on the pyrazole ring are indicative of the compound's potential for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate and related compounds involves several strategies. One approach includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which yields a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and in good yields . Another method involves the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstituted acetophenones, leading to the formation of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, a one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with alpha-methylene carbonyl compounds has been described, providing pyrazoles with excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-pyrazole-3-carboxylate and its derivatives has been elucidated using various spectroscopic methods and crystallographic data. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . X-ray crystallographic analysis and 2D NMR have been used to unambiguously determine the structures of unexpected products from the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Single crystal X-ray diffraction studies have confirmed the 3D molecular structure of other pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Chemical Reactions Analysis

Ethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives upon treatment with nucleophilic reagents . The reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride leads to the formation of N-acetylated derivatives, with the acetylation occurring mainly on nitrogen atoms in the ring . Furthermore, the synthesis of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate involves weak intermolecular C-HO and N-HO hydrogen-bonding interactions that stabilize the crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-methyl-1H-pyrazole-3-carboxylate derivatives have been studied using various analytical techniques. HPLC, X-ray, FT-IR, NMR, and MS have been employed to study the acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate . The antioxidant properties of certain pyrazole derivatives have been evaluated in vitro through DPPH and hydroxyl radical scavenging methods . Additionally, the crystal structure, Hirshfeld surface analysis, and DFT calculations have been used to investigate the antioxidant properties and electronic structure of these compounds .

科学的研究の応用

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : Ethyl 1-methyl-1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals.

-

Synthesis of Pyrazole Derivatives

- Field : Organic Chemistry

- Application : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- Method : The synthesis of pyrazole derivatives encompasses a discussion of diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results : The results of these syntheses are pyrazole derivatives with a wide range of biological activities .

-

Biochemical Reagent

-

Synthesis of Bioactive Chemicals

- Field : Medicinal Chemistry

- Application : Pyrazoles, including ethyl 1-methyl-1H-pyrazole-3-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals . These chemicals have a wide range of biological activities and are used in various fields of science .

- Method : The synthesis of bioactive chemicals using pyrazoles involves various techniques, mostly because of how frequently they are used as scaffolds . The specific methods would depend on the specific bioactive chemical being synthesized.

- Results : The results of these syntheses are bioactive chemicals with a wide range of biological activities .

-

Chemical Synthesis

-

Green Synthesis

- Field : Green Chemistry

- Application : Pyrazole derivatives, including ethyl 1-methyl-1H-pyrazole-3-carboxylate, can be synthesized using green synthesis methods . Green synthesis is a method of chemical synthesis that is designed to be environmentally friendly and sustainable.

- Method : The specific methods of green synthesis would depend on the specific pyrazole derivative being synthesized. These methods often involve the use of renewable resources, the minimization of waste, and the avoidance of hazardous substances .

- Results : The results of these syntheses are pyrazole derivatives that are synthesized in an environmentally friendly and sustainable way .

Safety And Hazards

特性

IUPAC Name |

ethyl 1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSICLAHSIQPDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441978 | |

| Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

88529-79-7 | |

| Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)